molecular formula C7H3ClF3NO B13995695 3-Chloro-5-(trifluoromethyl)isonicotinaldehyde

3-Chloro-5-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B13995695
M. Wt: 209.55 g/mol
InChI Key: LSESSQGBMDURDR-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)isonicotinaldehyde is a pyridine derivative featuring a chlorine atom at position 3, a trifluoromethyl group at position 5, and an aldehyde functional group at position 4 of the pyridine ring. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups, which activate the aldehyde toward nucleophilic additions (e.g., condensations or imine formations). Its applications likely span pharmaceutical intermediates, agrochemicals, or materials science, though specific uses require further research .

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-6-2-12-1-5(4(6)3-13)7(9,10)11/h1-3H

InChI Key

LSESSQGBMDURDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)isonicotinaldehyde typically involves the chlorination and trifluoromethylation of isonicotinaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde vs. Nitrile Derivatives
  • 3-Chloro-5-(trifluoromethyl)benzonitrile (CAS 693245-52-2, C₈H₃ClF₃N):
    Replaces the aldehyde group with a nitrile. The nitrile’s strong electron-withdrawing nature enhances resistance to oxidation but limits reactivity in condensation reactions compared to aldehydes. This compound is more suited for cyanation or click chemistry applications .
  • 2-Chloro-5-(trifluoromethyl)nicotinonitrile (CAS 944900-06-5, C₇H₃ClF₃N₂, similarity score 0.80): A pyridine-based nitrile analog with substituents at positions 2 and 3. The nitrile group and positional differences reduce its utility in aldehyde-specific reactions .
Aldehyde vs. Carboxylic Acid Derivatives
  • 2-Chloro-5-(3-methylthiophenyl)isonicotinic acid (CAS 1261931-42-3, C₁₃H₁₀ClNO₂S): Substitutes the aldehyde with a carboxylic acid and introduces a methylthiophenyl group. The acid functionality enables esterification or salt formation, diverging from the aldehyde’s role in nucleophilic additions .

Substituent Positional Isomerism

  • 2-Chloro-6-(trifluoromethyl)nicotinaldehyde (CAS 52334-81-3, C₇H₄ClF₃NO, similarity score 0.79): Positional isomer with Cl and CF₃ at positions 2 and 4.
  • 3-Chlorobenzaldehyde (CAS 587-04-2, C₇H₅ClO):
    A simpler analog lacking the pyridine ring and CF₃ group. The absence of these substituents results in lower thermal stability and reduced electronic complexity .

Core Ring Structure Differences

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
    Features a pyrazole core instead of pyridine. The sulfanyl and methyl groups introduce steric bulk and altered electronic effects, making it less reactive in aromatic substitution reactions compared to pyridine-based aldehydes .

Data Tables for Key Comparisons

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituent Positions Functional Group Key Reactivity Differences
3-Chloro-5-(trifluoromethyl)isonicotinaldehyde N/A C₈H₅ClF₃NO 3-Cl, 5-CF₃, 4-CHO Aldehyde High nucleophilic addition potential
2-Chloro-5-(trifluoromethyl)nicotinonitrile 944900-06-5 C₇H₃ClF₃N₂ 2-Cl, 5-CF₃, 4-CN Nitrile Suited for cyanation reactions
3-Chloro-5-(trifluoromethyl)benzonitrile 693245-52-2 C₈H₃ClF₃N 3-Cl, 5-CF₃, 4-CN Nitrile Enhanced thermal stability
2-Chloro-6-(trifluoromethyl)nicotinaldehyde 52334-81-3 C₇H₄ClF₃NO 2-Cl, 6-CF₃, 4-CHO Aldehyde Altered steric/electronic effects

Table 2: Similarity Scores (Based on )

Compound Name Similarity Score Key Structural Divergence
2-Chloro-5-(trifluoromethyl)nicotinonitrile 0.80 Nitrile group instead of aldehyde
2-Chloro-6-(trifluoromethyl)nicotinaldehyde 0.79 Substituent positions (2-Cl, 6-CF₃)
2-Chloro-5-trifluoromethylpyridine 0.78 Lack of aldehyde functional group

Biological Activity

3-Chloro-5-(trifluoromethyl)isonicotinaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits notable inhibitory effects on certain biological pathways, which can be leveraged for therapeutic applications.

The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to an isonicotinaldehyde backbone. Its molecular formula is C_8H_5ClF_3N_1O, and it has a molecular weight of approximately 227.58 g/mol. The structural formula can be represented as follows:

3 Chloro 5 trifluoromethyl isonicotinaldehyde C8H5ClF3\text{3 Chloro 5 trifluoromethyl isonicotinaldehyde}\quad \text{ C}_8\text{H}_5\text{ClF}_3\text{N }

1. Inhibition of FLAP Activity

One of the significant biological activities attributed to this compound is its ability to inhibit 5-lipoxygenase activating protein (FLAP). FLAP plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory responses. The inhibition of FLAP can lead to reduced leukotriene production, thereby mitigating inflammation and related conditions such as arteriosclerosis .

Table 1: Summary of Biological Activities

ActivityMechanismReference
FLAP InhibitionReduces leukotriene synthesis
Antimicrobial PotentialInhibits bacterial growth
Anti-inflammatory EffectsModulates inflammatory pathways

2. Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 28 to 168 µg/mL . This suggests that the compound may have potential applications in developing new antimicrobial agents.

Case Study 1: FLAP Inhibition in Arteriosclerosis

In a study exploring the therapeutic potential of FLAP inhibitors, this compound was tested for its efficacy in reducing inflammation associated with arteriosclerosis. The results demonstrated that administration of the compound significantly lowered markers of inflammation in animal models, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Case Study 2: Antimicrobial Efficacy

Another research study evaluated the antimicrobial properties of various derivatives of isonicotinaldehyde compounds, including this compound. The findings revealed that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections resistant to conventional antibiotics .

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